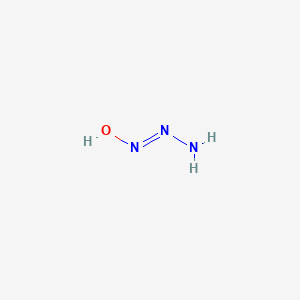
N-hydroxytriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxytriazene is a unique compound characterized by the presence of a hydroxy group attached to a triazene moiety. This compound is notable for its presence in certain natural products, such as triacsins, which are specialized metabolites with significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxytriazene typically involves the reduction of nitro compounds using zinc dust in a neutral medium to obtain the corresponding hydroxylamines. This is followed by the diazotization of sulfa drugs (such as sulfanilamide and sulfacetamide) at low temperatures (0–5°C) .
Industrial Production Methods
These enzymes include a glycine-utilizing hydrazine-forming enzyme and a nitrite-utilizing N-nitrosating enzyme .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxytriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert this compound to corresponding amines.
Substitution: this compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as zinc dust or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted triazene compounds .
Applications De Recherche Scientifique
N-hydroxytriazene and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in enzyme inhibition and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-hydroxytriazene involves its interaction with specific enzymes and molecular targets. For example, in the case of triacsins, this compound acts as a potent inhibitor of acyl-CoA synthetase by mimicking fatty acids. This inhibition disrupts lipid metabolism and affects various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-hydroxytriazene include:
Hydroxytriazenes with sulfonamide derivatives: These compounds have been studied for their antidiabetic, antioxidant, and anti-inflammatory activities.
Uniqueness
This compound is unique due to its rare occurrence in nature and its specific biological activities. The presence of three consecutive nitrogen atoms in its structure is uncommon and contributes to its distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
H3N3O |
|---|---|
Poids moléculaire |
61.044 g/mol |
InChI |
InChI=1S/H3N3O/c1-2-3-4/h(H2,1,3)(H,2,4) |
Clé InChI |
UGGRVGVKANAYDM-UHFFFAOYSA-N |
SMILES isomérique |
N/N=N/O |
SMILES canonique |
NN=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



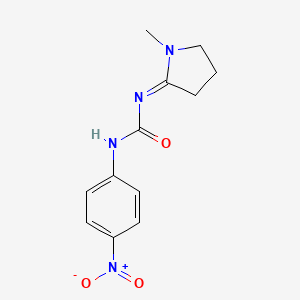

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
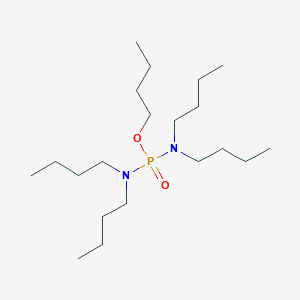
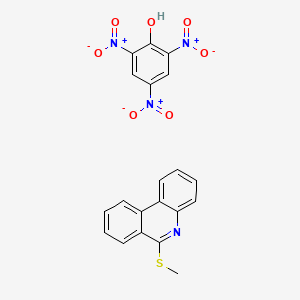
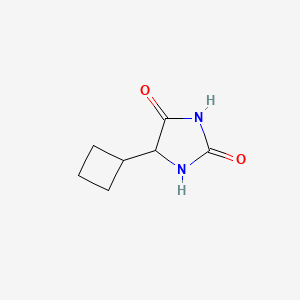
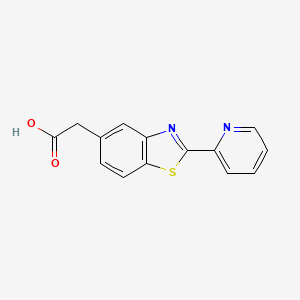
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
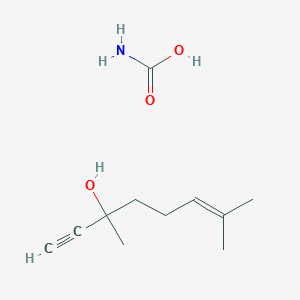
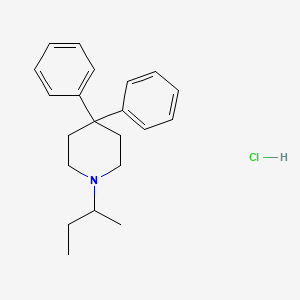

![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
